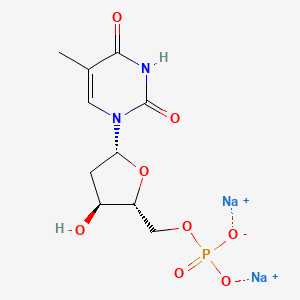
Thymidine-5'-monophosphate (disodium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-5’-monophosphate (disodium) salt is a nucleoside monophosphate that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is an endogenous metabolite and a constituent of DNA, making it essential for cellular growth and replication . The compound is often used in biochemical research and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine-5’-monophosphate (disodium) salt can be synthesized through the phosphorylation of thymidine. The process involves the use of thymidylate kinase (TMPK), which catalyzes the phosphorylation of thymidine to thymidine monophosphate. The reaction typically requires ATP as a phosphoryl donor and occurs under mild conditions .
Industrial Production Methods: Industrial production of thymidine-5’-monophosphate (disodium) salt involves the enzymatic synthesis using thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate. The process is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-monophosphate (disodium) salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP) using specific kinases.
Hydrolysis: Breakdown into thymidine and phosphate under acidic or enzymatic conditions.
Common Reagents and Conditions:
Phosphorylation: ATP and thymidylate kinase (TMPK) are commonly used.
Hydrolysis: Acidic conditions or specific nucleases.
Major Products:
Phosphorylation: Thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP).
Hydrolysis: Thymidine and phosphate.
Scientific Research Applications
Thymidine-5’-monophosphate (disodium) salt has a wide range of applications in scientific research:
Mechanism of Action
Thymidine-5’-monophosphate (disodium) salt exerts its effects by participating in the synthesis of DNA. It is phosphorylated to thymidine diphosphate (dTDP) and thymidine triphosphate (dTTP), which are incorporated into DNA during replication. The compound targets thymidylate synthase and thymidylate kinase, key enzymes in the nucleotide synthesis pathway .
Comparison with Similar Compounds
Deoxyuridine monophosphate (dUMP): Precursor in the synthesis of thymidine monophosphate.
Thymidine diphosphate (dTDP): Intermediate in the phosphorylation pathway.
Thymidine triphosphate (dTTP): Final product in the phosphorylation pathway, incorporated into DNA.
Uniqueness: Thymidine-5’-monophosphate (disodium) salt is unique due to its specific role in DNA synthesis and repair. Unlike its precursors and intermediates, it serves as a direct substrate for thymidylate kinase, making it a critical component in the nucleotide synthesis pathway .
Properties
Molecular Formula |
C10H13N2Na2O8P |
|---|---|
Molecular Weight |
366.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
InChI Key |
AGSQMPPRYZYDFV-ZJWYQBPBSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



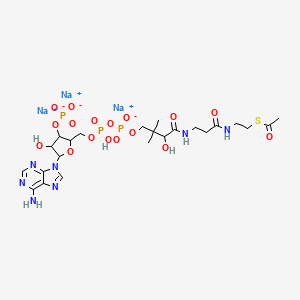

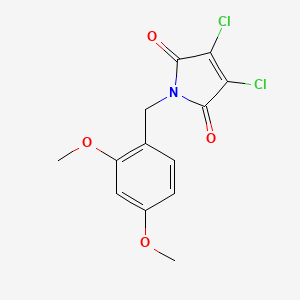
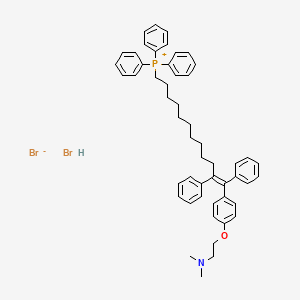
![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
![2-[(2Z)-4-oxo-2-[(Z)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B10831163.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)
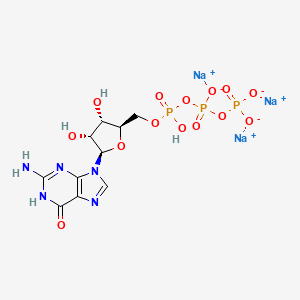


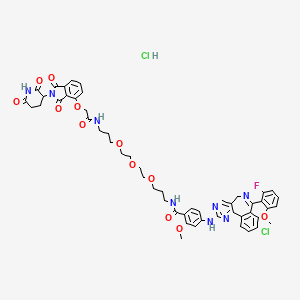
![1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10831201.png)

